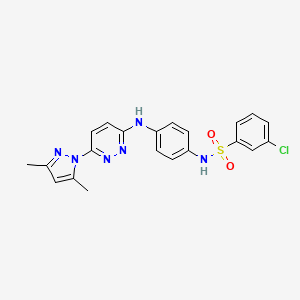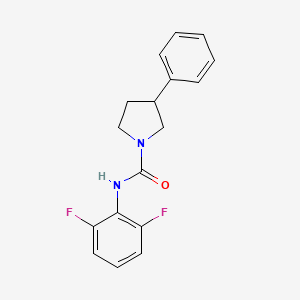![molecular formula C17H13N5O2S B2511353 (1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327316-48-2](/img/structure/B2511353.png)
(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is a core component of many natural products and pharmaceuticals .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of an aromatic aldehyde with o-phenylenediamine . Another study presents the synthesis of novel metal-organic frameworks (MOFs) using 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as an organic linker .Molecular Structure Analysis
Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They can participate in various chemical reactions, contributing to their diverse biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Applications De Recherche Scientifique
a. Anticancer Properties: Molecules containing the thiophene ring system have demonstrated anticancer activity. Researchers have explored derivatives of this compound as potential candidates for cancer therapy .
b. Anti-Inflammatory Agents: Certain thiophene-based drugs, such as suprofen , exhibit anti-inflammatory properties. These compounds can modulate inflammatory responses and may find use in treating inflammatory conditions .
c. Antimicrobial Activity: Thiophene derivatives have been investigated for their antimicrobial effects. Their ability to inhibit microbial growth makes them promising candidates for novel antibiotics .
d. Antihypertensive and Anti-Atherosclerotic Properties: Compounds with the thiophene ring system have shown potential in managing hypertension and preventing atherosclerosis .
Organic Electronics and Semiconductors
Thiophene-based molecules play a crucial role in organic electronics:
a. Organic Field-Effect Transistors (OFETs): The incorporation of thiophene derivatives enhances the performance of OFETs. These organic semiconductors enable flexible and efficient electronic devices .
b. Organic Light-Emitting Diodes (OLEDs): Thiophene-mediated compounds contribute to the fabrication of OLEDs. Their unique electronic properties make them suitable for use in displays and lighting technology .
Material Science and Corrosion Inhibition
Thiophene derivatives find applications in material science:
a. Corrosion Inhibitors: In industrial chemistry, these compounds serve as effective corrosion inhibitors, protecting metal surfaces from degradation .
Fungicidal Activity
While specific research on the compound is limited, related 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives have demonstrated antifungal activity against various fungi .
Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link Design and synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone group. BMC Chemistry, 12(1), 1–9. Link
Mécanisme D'action
Target of Action
Similarly, thiophene derivatives have shown diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Benzodiazole and thiophene derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Benzodiazole and thiophene derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Result of Action
Depending on their targets, benzodiazole and thiophene derivatives can have a wide range of effects, including inhibition of enzyme activity, modulation of receptor signaling, and interference with cell division .
Propriétés
IUPAC Name |
3H-benzimidazol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-17(10-3-4-12-13(6-10)19-9-18-12)22-7-11(8-22)16-20-15(21-24-16)14-2-1-5-25-14/h1-6,9,11H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKXNSVESLRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)


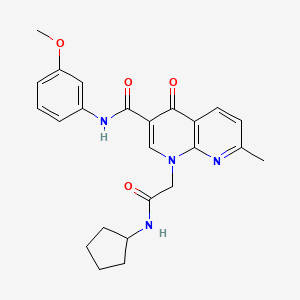
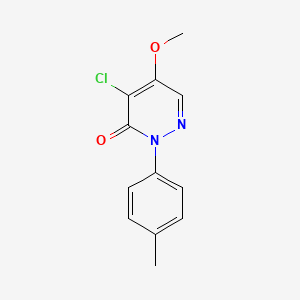
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2511284.png)
![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2511286.png)
![methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2511287.png)
![4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B2511288.png)
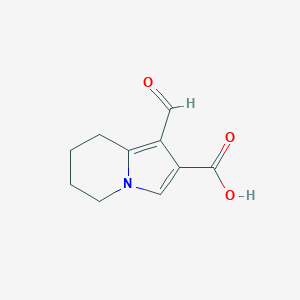
![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)
